2-(benzylamino)-3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
Description
The compound 2-(benzylamino)-3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one (hereafter referred to as Compound A) is a heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone ring system. Key structural attributes include:
- A benzylamino group at position 2 of the pyrido-pyrimidinone moiety.
- A (Z)-configured methylidene bridge linking the pyrido-pyrimidinone to the thiazolidinone ring.
- A 2-furylmethyl substituent at position 3 of the thiazolidinone ring, which introduces aromatic and electron-rich character.
- A thioxo group at position 2 and a 4-oxo group at position 4 of the thiazolidinone ring .
Compound A is hypothesized to exhibit bioactivity due to the presence of the thiazolidinone scaffold, a motif known for antimicrobial, anticancer, and anti-inflammatory properties.
Properties
Molecular Formula |
C24H18N4O3S2 |
|---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
(5Z)-5-[[2-(benzylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H18N4O3S2/c29-22-18(13-19-23(30)28(24(32)33-19)15-17-9-6-12-31-17)21(25-14-16-7-2-1-3-8-16)26-20-10-4-5-11-27(20)22/h1-13,25H,14-15H2/b19-13- |
InChI Key |
HPEOTXJTXWJPCK-UYRXBGFRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CNC2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CC5=CC=CO5 |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CC5=CC=CO5 |
Origin of Product |
United States |
Biological Activity
The compound 2-(benzylamino)-3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately . The structure includes multiple functional groups that contribute to its biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds similar to This compound exhibit significant antimicrobial properties. For instance, derivatives containing thiazolidinone rings have shown potent activity against various bacterial and fungal strains. The minimal inhibitory concentrations (MIC) for these compounds have been reported in the range of .
| Compound | MIC (µmol/mL) | MBC (µmol/mL) |
|---|---|---|
| Compound 4d | 10.7 - 21.4 | 21.4 - 40.2 |
| Compound 4p | Not specified | Not specified |
Anticancer Activity
The anticancer potential of similar compounds has also been investigated. For example, studies involving thiazolidinone derivatives demonstrated significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer). The compounds were tested using the MTT assay, revealing promising results with some derivatives outperforming standard chemotherapeutics like Doxorubicin .
The biological activities of the compound may be attributed to its ability to interact with specific cellular targets. For instance:
- Antimicrobial Action : The thiazolidinone moiety is known for its ability to inhibit bacterial cell wall synthesis and disrupt metabolic pathways in pathogens.
- Anticancer Mechanism : Compounds like this may induce apoptosis in cancer cells through the activation of caspases or inhibition of cell cycle progression.
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of thiazolidinone derivatives against a panel of Gram-positive and Gram-negative bacteria and fungi. The results indicated that modifications in substituents significantly influenced antimicrobial potency .
- Cytotoxicity Against Cancer Cells : Another study focused on the anticancer activity of thiazolidinone derivatives against MCF-7 cells. The results showed that certain modifications led to enhanced cytotoxic effects compared to traditional treatments .
Comparison with Similar Compounds
Substituent Variations on the Thiazolidinone Ring
Impact of Substituents:
Variations in the Amino Group at Position 2
Functional Implications:
- Benzylamino (Compound A): The bulky benzyl group may hinder enzymatic degradation, prolonging half-life, but could also limit target accessibility .
- Ethylamino (Compound F): Reduced steric bulk may enhance binding to shallow active sites but decrease metabolic stability .
Hypothetical Pharmacological Implications
Although biological data are absent in the evidence, trends from analogous thiazolidinone derivatives suggest:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
